3-(benzenesulfonyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S/c1-20(23,14-16-8-10-17(26-2)11-9-16)15-21-19(22)12-13-27(24,25)18-6-4-3-5-7-18/h3-11,23H,12-15H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQMWCUFQNIJGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the appropriate phenylsulfonyl and methoxyphenyl precursors, followed by a series of reactions such as alkylation, sulfonylation, and amide formation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties. Research indicates that compounds with similar structural motifs exhibit significant activity against various microorganisms, including those responsible for skin infections and body odor. The compound's ability to inhibit the growth of bacteria such as Staphylococcus epidermidis and Corynebacterium xerosis has been documented, suggesting its potential as an active ingredient in antimicrobial formulations for dermatological use .
Anti-inflammatory Properties
The presence of hydroxy and methoxy groups in the structure may contribute to anti-inflammatory effects. Compounds with similar functional groups have shown promise in reducing inflammation, making this compound a candidate for further investigation in inflammatory disease treatments.
Deodorant Formulations
Due to its antimicrobial properties, this compound can be effectively utilized in deodorant formulations. It has been shown to inhibit the growth of odor-causing bacteria, thus providing a dual function of odor control and skin care. The stability of the compound across various pH levels enhances its suitability for incorporation into cosmetic products .
Skin Care Products
The compound may also be beneficial in skin care products aimed at treating acne or other bacterial skin conditions. Its ability to combat specific bacteria while being gentle on the skin positions it as a valuable ingredient in therapeutic cosmetics.
Drug Design
The structural characteristics of 3-(benzenesulfonyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]propanamide make it an interesting candidate for drug design. Its sulfonamide group is known for enhancing drug solubility and bioavailability, which are critical factors in drug formulation.
Synergistic Effects with Other Compounds
Research into combining this compound with other active ingredients could lead to synergistic effects, enhancing overall efficacy in therapeutic applications. For example, pairing it with anti-inflammatory agents may yield more effective treatments for skin conditions.
Research Findings and Case Studies
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]propanamide involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent-Based Comparisons
a) N-(Benzo[d]thiazol-2-yl)-3-(4-Methoxyphenyl)propanamide (11)
- Structure : Shares the 4-methoxyphenyl-propanamide core but replaces the benzenesulfonyl group with a benzothiazole ring.
- Synthesis : Synthesized via phosphorus trichloride and triethylamine catalysis (59% yield), indicating higher efficiency compared to analogues like (E)-acrylamide derivatives (16% yield) .
- Properties : The benzothiazole group may enhance π-π stacking but reduce electrophilicity compared to the sulfonyl group in the target compound.
b) N-(4-Methoxyphenyl)-3-(2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide (VIk)
- Structure : Incorporates a chromen-4-one scaffold linked to the propanamide via an ether bond.
- Properties: Melting point (240–242°C) suggests high crystallinity, likely due to the chromenone system. In contrast, the target compound’s benzenesulfonyl group may lower melting points due to reduced symmetry .
- Biological Relevance: Chromenone derivatives often exhibit antioxidant or anti-inflammatory activity, whereas sulfonamide-containing compounds (e.g., the target) are linked to enzyme inhibition or receptor agonism .
Functional Group Comparisons
a) L755507 (4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-benzenesulfonamide)
- Structure: Contains a benzenesulfonamide group but pairs it with a hydroxyphenoxypropyl chain instead of a 4-methoxyphenyl group.
- Molecular Weight : 584.73 g/mol, significantly higher than the target compound’s estimated weight (~400–450 g/mol), suggesting differences in membrane permeability .
b) PF-610355 (Novel β2-Adrenoceptor Agonist)
- Structure: Features a methylsulfonylamino group and a hydroxy-phenyl moiety.
Data Tables
Table 1: Structural and Physical Properties
Key Findings and Implications
- Structural Flexibility : The 4-methoxyphenyl group is a common motif in propanamide derivatives, enhancing lipophilicity and aromatic interactions.
- Sulfonyl vs. Sulfonamide : The benzenesulfonyl group in the target compound may offer stronger electronic effects than sulfonamides (e.g., L755507), influencing receptor binding or metabolic pathways .
- Synthetic Challenges : Higher steric bulk in the target compound’s 2-methylpropyl chain may necessitate optimized catalysis or purification steps compared to simpler analogues .
Biological Activity
3-(benzenesulfonyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]propanamide, a compound featuring a benzenesulfonamide moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular weight : 356.46 g/mol
- Functional groups : Benzenesulfonamide, hydroxy group, methoxyphenyl group.
Anticancer Activity
Research indicates that compounds with benzenesulfonamide structures often exhibit anticancer properties. For instance, a study on similar benzenesulfonamides demonstrated significant inhibition of human carbonic anhydrase (hCA) isozymes, which are implicated in tumor growth and progression. Compounds that inhibit hCA IX and hCA XII have shown promise as anticancer agents due to their role in regulating tumor microenvironments .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. The compound's sulfonamide group is known to bind to the zinc ion in the active site of carbonic anhydrases, leading to inhibition of these enzymes. This inhibition can result in decreased tumor cell proliferation and increased apoptosis .
Case Studies
- Inhibition of Carbonic Anhydrases : A study evaluated various benzenesulfonamides against hCA isoforms, finding that derivatives similar to the compound inhibited hCA IX and XII with Ki values as low as 43 nM. This suggests a strong potential for therapeutic applications in cancer treatment .
- Beta-Adrenergic Blocking Activity : Related compounds with similar structural features have demonstrated beta-adrenergic blocking activity, which can influence cardiovascular responses and potentially aid in managing conditions like hypertension .
Table 1: Inhibition Potency Against Human Carbonic Anhydrases
| Compound | hCA Isoform | Ki (nM) |
|---|---|---|
| Compound A | hCA IX | 43 |
| Compound B | hCA XII | 8.2 |
| This compound | TBD | TBD |
Table 2: Pharmacological Properties
| Property | Value |
|---|---|
| Molecular Weight | 356.46 g/mol |
| Solubility | Soluble in DMSO |
| Bioavailability | TBD |
| Toxicity | Low (based on related compounds) |
Q & A
Q. What are the optimal synthetic routes for 3-(benzenesulfonyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]propanamide, and how can reaction progress be monitored?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of benzene derivatives followed by coupling with a substituted propylamine. Key steps include:
- Sulfonylation : Reacting benzenesulfonyl chloride with a propanamide precursor under basic conditions (e.g., triethylamine in dichloromethane).
- Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the sulfonyl group to the hydroxy-methylpropyl moiety.
- Reaction Monitoring : Thin-layer chromatography (TLC) with UV visualization or iodine staining is critical for tracking intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity and purity .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm, methoxy groups at δ ~3.8 ppm) and stereochemistry. 2D NMR (COSY, HSQC) resolves complex coupling patterns .
- Mass Spectrometry : HRMS with electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]+ ion) and detects impurities.
- Infrared (IR) Spectroscopy : Validates amide C=O stretches (~1650 cm⁻¹) and sulfonyl S=O vibrations (~1350–1150 cm⁻¹) .
Advanced Research Questions
Q. How can computational chemistry methods predict the compound’s reactivity or interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electron distribution, frontier molecular orbitals (HOMO/LUMO), and reaction pathways (e.g., sulfonyl group nucleophilic substitution). Software like Gaussian or ORCA is used with B3LYP/6-31G* basis sets .
- Molecular Docking : Programs like AutoDock Vina model binding affinities to enzymes (e.g., cyclooxygenase-2) by analyzing hydrophobic pockets and hydrogen bonding with the hydroxy and methoxyphenyl groups .
Q. How can researchers resolve contradictions in reported biological activities of derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methoxy with ethoxy) and assay activity against targets (e.g., anti-inflammatory IC₅₀). Use ANOVA to statistically compare results .
- In Vitro/In Vivo Correlation : Validate cellular assays (e.g., LPS-induced TNF-α suppression) with pharmacokinetic studies (plasma half-life, metabolic stability) to address discrepancies in potency .
Q. What experimental strategies can elucidate the compound’s metabolic stability and degradation pathways?
- Methodological Answer :
- Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor to identify phase I metabolites (oxidation, hydrolysis). LC-MS/MS tracks degradation products (e.g., hydroxy metabolites).
- Forced Degradation Studies : Expose the compound to heat, light, or acidic/alkaline conditions. UPLC-PDA quantifies degradation products, while Q-TOF MS identifies structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
